![molecular formula C23H33N5O3S B2510813 1-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-3-(1-cyclohexylpyrazol-3-yl)urea CAS No. 2460750-06-3](/img/structure/B2510813.png)
1-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-3-(1-cyclohexylpyrazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-3-(1-cyclohexylpyrazol-3-yl)urea is a synthetic compound that belongs to the class of urea derivatives. It has been found to exhibit potent activity against a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Chemical Analysis and Detection
During a survey of unregulated drugs in Tokyo, two compounds were discovered in commercial products, one being the benzoylindole azepane isomer of AM-2233. This compound was isolated and identified through various spectroscopic methods, highlighting its relevance in forensic toxicology and chemical analysis (Nakajima et al., 2012).
Synthesis and Stereochemistry
A study detailed the synthesis and stereochemical determination of an active metabolite of a potent PI3 kinase inhibitor, showcasing the importance of stereochemistry in pharmaceutical research and the role of such compounds in drug development (Chen et al., 2010).
Pharmacokinetics
Research on the metabolism of antidiabetic sulfonylureas in humans provides insights into the pharmacokinetics of similar compounds, essential for understanding their therapeutic potential and safety profile (Smith et al., 1965).
Potential Therapeutic Applications
A series of aryl-substituted urea and thiourea derivatives were synthesized and screened as potential antiepileptics, indicating the therapeutic applications of such compounds in treating neurological disorders (Heinisch et al., 1997).
Structural and Conformational Studies
The synthesis and structural study of ureas derived from azabicycloamines were conducted, contributing to the understanding of their conformational behavior, which is crucial for designing drugs with optimal interactions with biological targets (Iriepa et al., 1997).
properties
IUPAC Name |
1-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-3-(1-cyclohexylpyrazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O3S/c1-18-11-12-19(17-21(18)32(30,31)27-14-7-2-3-8-15-27)24-23(29)25-22-13-16-28(26-22)20-9-5-4-6-10-20/h11-13,16-17,20H,2-10,14-15H2,1H3,(H2,24,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNWAVXTDSFVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN(C=C2)C3CCCCC3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid](/img/structure/B2510734.png)
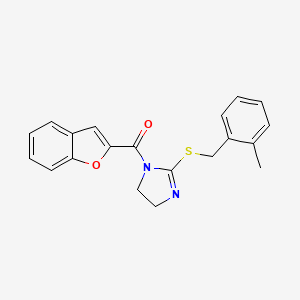
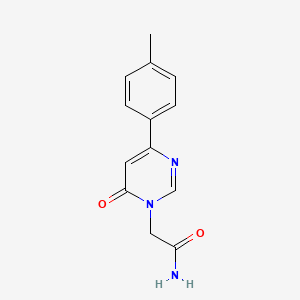
![furan-2-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2510741.png)
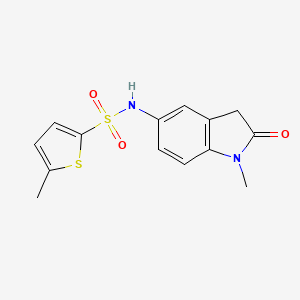
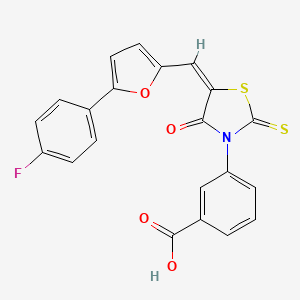
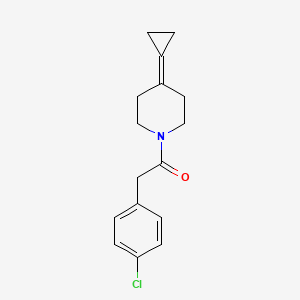
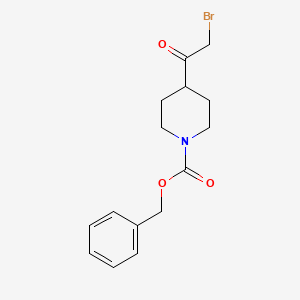
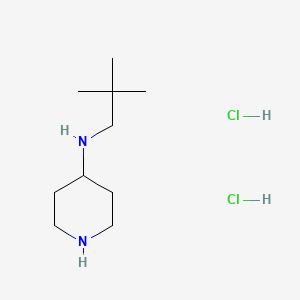
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B2510751.png)
![4-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2510752.png)
